

Spectroscopic Analysis of Benzoyl-DL-Valine: A Technical Guide

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Compound of Interest

Compound Name: *Benzoyl-DL-Valine*

Cat. No.: *B556245*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **Benzoyl-DL-Valine** (N-**Benzoyl-DL-valine**), a key derivative of the amino acid valine utilized in peptide synthesis and as a building block in pharmaceutical development. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound, along with the experimental protocols for data acquisition.

Spectroscopic Data

The following sections present the quantitative spectroscopic data for **Benzoyl-DL-Valine** in a structured tabular format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The proton NMR spectrum of **Benzoyl-DL-Valine** was acquired in deuterated chloroform (CDCl₃) at a frequency of 399.65 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz	Assignment
9.0	-	-	Carboxylic Acid Proton (-COOH)
7.807	Doublet	-	Aromatic Protons (ortho to C=O)
7.521	Triplet	-	Aromatic Proton (para to C=O)
7.450	Triplet	-	Aromatic Protons (meta to C=O)
6.72	Doublet	J = 8.5 Hz	Amide Proton (-NH)
4.810	Doublet of Doublets	J = 8.5, 4.7 Hz	Alpha-Proton (-CH(NH)-)
2.354	Multiplet	J = 4.7 Hz	Beta-Proton (-CH(CH ₃) ₂)
1.051	Doublet	-	Methyl Protons (-CH ₃)
1.025	Doublet	-	Methyl Protons (-CH ₃)

Table 1: ¹H NMR data for **Benzoyl-DL-Valine**.

¹³C NMR Data

The ¹³C NMR spectrum was recorded in deuterated chloroform (CDCl₃). The following table presents the predicted chemical shifts based on the molecular structure.

Predicted Chemical Shift (ppm)	Carbon Assignment
~175	Carboxylic Acid Carbonyl (-COOH)
~168	Amide Carbonyl (-C=O)
~134	Aromatic Carbon (quaternary)
~132	Aromatic Carbon (para)
~129	Aromatic Carbons (meta)
~127	Aromatic Carbons (ortho)
~58	Alpha-Carbon (-CH(NH)-)
~32	Beta-Carbon (-CH(CH ₃) ₂)
~19	Methyl Carbons (-CH ₃)
~18	Methyl Carbons (-CH ₃)

Table 2: Predicted ¹³C NMR data for **Benzoyl-DL-Valine**.

Infrared (IR) Spectroscopy

The infrared spectrum of **Benzoyl-DL-Valine** is typically obtained using a potassium bromide (KBr) disc. The table below lists the characteristic absorption bands and their corresponding functional groups.

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3400-2400	Broad	O-H stretch (Carboxylic Acid)
~3300	Medium	N-H stretch (Amide)
3100-3000	Medium	C-H stretch (Aromatic)
3000-2850	Medium	C-H stretch (Aliphatic)
~1720	Strong	C=O stretch (Carboxylic Acid)
~1650	Strong	C=O stretch (Amide I)
1600-1450	Medium	C=C stretch (Aromatic Ring)
~1540	Medium	N-H bend (Amide II)

Table 3: Characteristic IR absorption bands for **Benzoyl-DL-Valine**.

Mass Spectrometry (MS)

The mass spectrum of **Benzoyl-DL-Valine** provides information about its molecular weight and fragmentation pattern. The molecular formula is C₁₂H₁₅NO₃, with a molecular weight of 221.25 g/mol and an exact mass of approximately 221.1052 g/mol .[\[1\]](#)

m/z	Relative Intensity (%)	Putative Fragment Assignment
221	2.5	[M] ⁺ (Molecular Ion)
176	11.2	[M - COOH] ⁺
161	24.0	[M - C ₄ H ₈ O] ⁺
133	6.7	[C ₇ H ₅ O ₂ N] ⁺
122	18.4	[C ₇ H ₅ ONH ₂] ⁺
105	100.0	[C ₇ H ₅ O] ⁺ (Benzoyl Cation)
77	35.3	[C ₆ H ₅] ⁺ (Phenyl Cation)
51	9.9	[C ₄ H ₃] ⁺

Table 4: Mass spectrometry data for **Benzoyl-DL-Valine**.[\[1\]](#)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small quantity (typically 5-10 mg) of **Benzoyl-DL-Valine** is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing, although modern spectrometers can reference the residual solvent signal. The solution is then transferred to a standard 5 mm NMR tube.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a frequency of, for example, 400 MHz for protons. For ¹H NMR, a sufficient number of scans are collected to achieve an adequate signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Standard pulse sequences are used for both one-dimensional ¹H and ¹³C NMR experiments.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of finely ground **Benzoyl-DL-Valine** is mixed with about 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr). The mixture is thoroughly ground to a fine powder using an agate mortar and pestle. The powdered mixture is then placed into a pellet-forming die and compressed under high pressure (several tons) using a hydraulic press to form a thin, transparent pellet.

Instrumentation and Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum of a blank KBr pellet is first recorded. The sample spectrum is then collected, typically over a range of 4000 to 400 cm^{-1} . The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

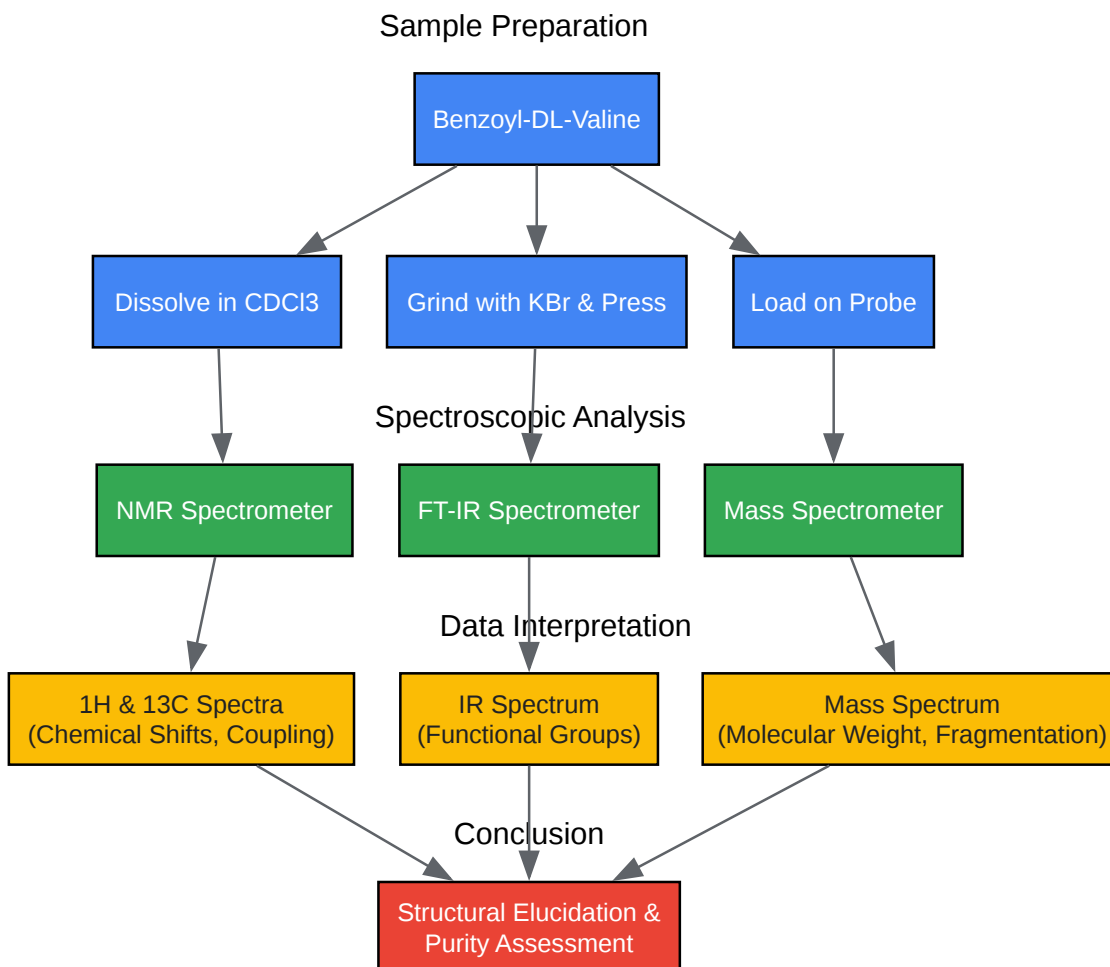
Mass Spectrometry (MS)

Sample Introduction and Ionization: For a solid sample like **Benzoyl-DL-Valine**, it can be introduced into the mass spectrometer via a direct insertion probe. Electron Ionization (EI) is a common method for such small molecules. The sample is heated to induce vaporization, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Instrumentation and Data Acquisition: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z .

Visualizations

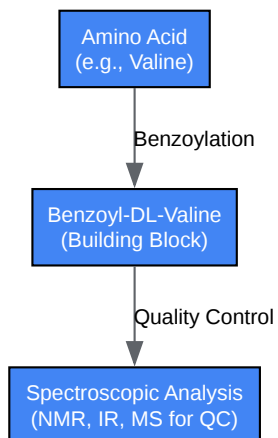
The following diagrams illustrate key conceptual workflows relevant to the analysis and application of **Benzoyl-DL-Valine**.



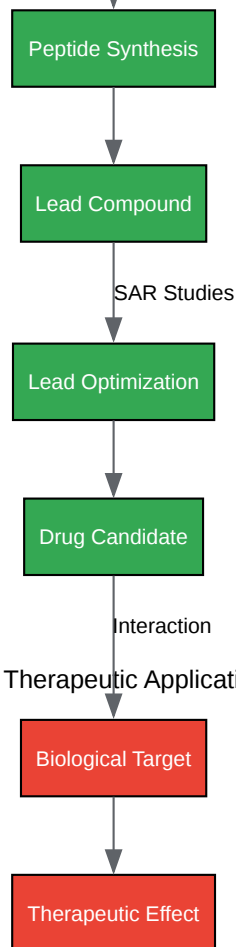
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Spectroscopic Analysis Workflow for **Benzoyl-DL-Valine**.

Synthesis & Characterization



Drug Development Pipeline

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References

- 1. 2-benzamido-3-methylbutanoic acid(2901-80-6) ¹H NMR spectrum [chemicalbook.com]
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